molecular formula C18H20N2O B13989086 3-(1-Adamantyl)quinazolin-4-one CAS No. 83610-13-3

3-(1-Adamantyl)quinazolin-4-one

Cat. No.: B13989086
CAS No.: 83610-13-3
M. Wt: 280.4 g/mol
InChI Key: KKWYFIDOPZNGMY-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)quinazolin-4-one is a synthetic organic compound featuring a quinazolinone core scaffold substituted at the N3 position with a 1-adamantyl group. The quinazolin-4(3H)-one structure is a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of biological activities . Compounds based on this scaffold have been reported to exhibit analgesic, anti-inflammatory, antibacterial, anticonvulsant, antifungal, and antitumor properties . The incorporation of the adamantyl moiety, a bulky, lipophilic carbocycle, is a common strategy in molecular design to enhance metabolic stability and modulate the compound's interaction with biological targets, such as enzymes and receptors . Researchers utilize this compound and its analogs as key intermediates or target molecules in the development of potential therapeutic agents. Its value lies in exploring structure-activity relationships (SAR), particularly in oncology research, where quinazolinone derivatives are known to act as inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR) . This compound is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83610-13-3

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3-(1-adamantyl)quinazolin-4-one

InChI

InChI=1S/C18H20N2O/c21-17-15-3-1-2-4-16(15)19-11-20(17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2

InChI Key

KKWYFIDOPZNGMY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1 Adamantyl Quinazolin 4 One

Strategies for the Synthesis of 3-(1-Adamantyl)quinazolin-4-one and Analogues

The synthesis of this compound and related compounds relies on the robust and versatile chemistry developed for the quinazolinone core, followed by or concurrent with the introduction of the adamantyl substituent. These strategies can be broadly categorized into classical and contemporary cyclization methods, innovative metal-catalyzed reactions, and specific adamantylation techniques.

Classical and Contemporary Cyclization Approaches to the Quinazolinone Core

The construction of the fundamental quinazolinone ring system has been a subject of extensive research for over a century, leading to a rich portfolio of synthetic methods.

Classical Methods: The Niementowski quinazolinone synthesis, first reported in 1895, remains a cornerstone for the preparation of 4(3H)-quinazolinones. wikipedia.org This reaction involves the thermal condensation of anthranilic acids with amides. wikipedia.orgnih.gov The process is thought to proceed through an initial acylation of the anthranilic acid by the amide, followed by cyclization and dehydration to furnish the quinazolinone ring. ijprajournal.com While historically significant, this method often requires high temperatures and can result in moderate yields.

Another traditional approach involves the reaction of 2-aminobenzamides with various carbonyl compounds, such as aldehydes or ketones. This condensation is typically followed by an oxidation step to yield the aromatic quinazolinone ring. marquette.edu The use of microwave irradiation has been shown to significantly accelerate these classical reactions and improve yields. nih.gov

Contemporary Methods: Modern synthetic chemistry has introduced a plethora of more efficient and milder methods for quinazolinone synthesis. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of the quinazolinone scaffold from readily available starting materials. mdpi.com These reactions often employ transition-metal catalysts or operate under metal-free conditions. mdpi.com

For instance, the reaction of 2-aminobenzamides with alcohols can be catalyzed by various transition metals, such as ruthenium, to produce 2-substituted quinazolinones. marquette.eduorganic-chemistry.org Metal-free approaches have also been developed, utilizing oxidants like tert-butyl hydroperoxide (TBHP) to facilitate the oxidative cyclization of 2-aminobenzamides with styrenes or other olefins. mdpi.com

Below is a table summarizing various synthetic approaches to the quinazolinone core:

Starting MaterialsReagents and ConditionsProduct TypeReference
Anthranilic acid and formamideHeat (130-150 °C) or Microwave (200W, 170 °C, 10 min)4(3H)-Quinazolinone ijprajournal.com
2-Aminobenzamide and aldehydesp-Toluenesulfonic acid, PIDA2-Substituted 4(3H)-quinazolinones organic-chemistry.org
2-Aminobenzamides and alcoholsRu(PPh₃)₃(CO)(H)₂, Toluene, 115 °C2-Substituted quinazolinones nih.gov
2-Aminobenzamides and styrenesTBHP, neat, heat2-Substituted quinazolinones mdpi.com
2-Halobenzamides and (aryl)methanaminesCuBr, K₂CO₃, DMSO, air3-Substituted quinazolinones acs.org

Copper-Catalyzed Isocyanide Insertion Reactions in Quinazolinone Synthesis

Copper-catalyzed reactions have become increasingly important in the synthesis of N-containing heterocycles. A notable advancement in quinazolinone synthesis is the use of copper-catalyzed isocyanide insertion reactions. This methodology offers an efficient route to substituted quinazolin-4(3H)-ones through a one-pot cascade reaction. acs.org

The reaction typically involves the coupling of 2-isocyanobenzoates with amines in the presence of a copper(II) acetate catalyst. acs.org This process proceeds via an imidoylative cross-coupling followed by cyclocondensation. A key advantage of this method is its operational simplicity, as it can be performed at ambient temperature and under an air atmosphere, avoiding the need for stringent anhydrous or inert conditions. acs.org While the reaction works well with a broad range of amines, the use of aromatic amines often requires microwave heating to achieve good yields. acs.org

Incorporation of the Adamantyl Moiety: Synthetic Routes for Adamantylation

The introduction of the bulky adamantyl group at the N3 position of the quinazolinone ring is a crucial step in the synthesis of the target compound. This can be achieved through several synthetic strategies, primarily by employing 1-adamantylamine as a reactant in the cyclization step or by N-alkylation of a pre-formed quinazolinone.

One of the most direct methods involves the reaction of a suitable 2-acylaminobenzoic acid derivative with 1-adamantylamine. This approach, a variation of the classical condensation methods, directly installs the adamantyl group at the desired position during the ring-closure step. The reaction of 2-aminobenzamide with 1-adamantylamine can also be envisioned as a potential route, likely proceeding through a deaminative coupling mechanism catalyzed by a transition metal like ruthenium. organic-chemistry.orgnih.gov

Alternatively, the adamantyl group can be introduced via N-alkylation of a pre-synthesized quinazolin-4(3H)-one. This involves the deprotonation of the N-H bond of the quinazolinone using a suitable base, followed by reaction with an adamantyl halide or another electrophilic adamantyl source. While conceptually straightforward, this approach might be challenging due to the steric hindrance of the adamantyl group, potentially leading to lower yields.

The synthesis of N-substituted quinazolinones with bulky groups often requires optimized reaction conditions to overcome steric hindrance. For instance, palladium-catalyzed four-component reactions of 2-bromoanilines, amines (such as 1-adamantylamine), and orthoesters with carbon monoxide have been developed for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones. mdpi.com

Mechanistic Studies of Quinazolinone Synthesis Reactions

Understanding the reaction mechanisms is pivotal for optimizing existing synthetic methods and designing new, more efficient routes. The synthesis of quinazolinones involves a variety of reaction pathways, from classical condensations to intricate metal-catalyzed cascades.

Elucidation of Reaction Pathways and Intermediate Formation

Niementowski Reaction: The mechanism of the Niementowski synthesis is believed to initiate with the formation of an o-amidobenzamide intermediate from the reaction of anthranilic acid and an amide. nih.gov This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the final quinazolinone product. nih.gov Under certain conditions, a benzoxazin-4-one intermediate has been proposed, although not always isolated. ijprajournal.com

Copper-Catalyzed Domino Synthesis: In the copper-catalyzed synthesis of quinazolinones from 2-halobenzamides and (aryl)methanamines, a plausible mechanism involves an initial Ullmann-type coupling to form an N-arylation product. acs.org This is followed by a copper-catalyzed aerobic oxidation of the benzylic C-H bond to form an imine intermediate. Subsequent intramolecular nucleophilic addition of the amide nitrogen to the C=N bond leads to a dihydroquinazolinone intermediate, which is then oxidized to the final quinazolinone product. acs.org

The following table outlines the key steps in the proposed mechanism for the copper-catalyzed domino synthesis of quinazolinones:

StepTransformationIntermediate
1Copper-catalyzed Ullmann-type N-arylationN-(arylmethyl)-2-halobenzamide
2Copper-catalyzed aerobic oxidation of C-H bondImine intermediate
3Intramolecular nucleophilic additionDihydroquinazolinone intermediate
4Aerobic oxidationQuinazolinone product

Investigation of Metal-Free Oxidation Mechanisms Facilitated by Quinazolinones

Recent research has explored the use of quinazolinone derivatives themselves as facilitators in metal-free oxidation reactions. For instance, quinazolin-2(1H)-one (HDQ) has been identified as a novel organic oxidant for the selective oxidation of alcohols to aldehydes or ketones. rsc.org This process occurs via an acid-catalyzed transfer hydrogenation. rsc.org

Mechanistic studies, including isotope labeling and density functional theory (DFT) calculations, have shed light on the reaction pathway. rsc.org The proposed mechanism involves the transfer of a hydride from the alcohol to the protonated quinazolinone, resulting in the formation of 3,4-dihydroquinazolin-2(1H)-one (DHQZ) and the corresponding carbonyl compound. rsc.org This dual-function pathway is particularly noteworthy as it not only provides a green alternative to metal-based oxidants but also generates a valuable heterocyclic scaffold in DHQZ. rsc.org

Furthermore, metal-free oxidative cyclization reactions are also prevalent in the synthesis of quinazolinones. For example, the reaction of 2-aminobenzamides with styrenes in the presence of an oxidant like TBHP is proposed to proceed through the initial oxidation of styrene to benzaldehyde. mdpi.com The benzaldehyde then condenses with 2-aminobenzamide to form an imine intermediate, which undergoes cyclization and subsequent oxidation to afford the quinazolinone. mdpi.com

Chemical Derivatization and Scaffold Functionalization

The chemical derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and pharmacological properties. Functionalization can be targeted at various positions on the quinazolinone ring system, primarily the C-2 position and the benzene (B151609) ring (C-6).

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved through several established synthetic routes, primarily by using appropriately substituted starting materials.

Substitution on the Benzene Ring: One of the most direct methods to introduce substituents on the benzene portion of the quinazolinone core (e.g., at the C-6 position) is to begin the synthesis with a substituted anthranilic acid. The general synthesis involves the condensation of a substituted anthranilic acid with an appropriate reagent to form a benzoxazinone intermediate, followed by reaction with 1-aminoadamantane. For example, starting with a 5-substituted anthranilic acid (which becomes the 6-position in the final product) allows for the creation of a variety of 6-substituted 3-(1-Adamantyl)quinazolin-4-ones.

Scheme 1: General synthesis of 6-substituted 3-(1-Adamantyl)quinazolin-4-ones.Scheme 1: General synthesis of 6-substituted 3-(1-Adamantyl)quinazolin-4-ones from substituted anthranilic acids.

This approach allows for the incorporation of a wide range of functional groups, as demonstrated by the general applicability of quinazolinone synthesis methods researchgate.net.

Interactive Table 1: Examples of Substituted Anthranilic Acids for Derivative Synthesis

Starting Material Resulting Substituent (R) at C-6
5-Nitroanthranilic acid Nitro (-NO₂)
5-Chloroanthranilic acid Chloro (-Cl)
5-Bromoanthranilic acid Bromo (-Br)
5-Methylanthranilic acid Methyl (-CH₃)

Substitution at the C-2 Position: Functionalization at the C-2 position is another common strategy for creating derivatives. This can be achieved by modifying the cyclization step. For instance, instead of using formamide or its equivalents to provide an unsubstituted C-2, one can use other reagents. A versatile method involves the reaction of N-acylanthranilamides with 1-aminoadamantane. The acyl group determines the substituent at the C-2 position. For example, reacting 2-acetamidobenzoic acid with 1-aminoadamantane would yield 2-methyl-3-(1-adamantyl)quinazolin-4-one.

Alternatively, a 2-(chloromethyl)-3-(1-adamantyl)quinazolin-4-one intermediate can be synthesized and subsequently reacted with various nucleophiles (e.g., amines, thiols) to introduce a wide array of functionalities at the C-2 position nih.gov. This stepwise approach provides significant flexibility in generating diverse derivatives.

Scheme 2: Synthesis of 2-substituted derivatives.Scheme 2: General pathway for C-2 functionalization.

Interactive Table 2: Examples of C-2 Substituted Derivatives

C-2 Substituent (R') Synthetic Precursor/Method
Methyl (-CH₃) Condensation with acetic anhydride
Phenyl (-C₆H₅) Condensation with benzoyl chloride
Phenoxymethyl (-OCH₂C₆H₅) Reaction with 2-(phenoxymethyl)benzoxazinone

Design and Synthesis of Quinazolinone-Adamantane Hybrid Compounds

Molecular hybridization is a drug design strategy that combines two or more pharmacologically active scaffolds into a single molecule to create a new chemical entity with potentially enhanced efficacy, better selectivity, or a broader spectrum of activity nih.govnih.gov. The combination of the quinazolinone core, known for its diverse biological activities, with the adamantane (B196018) cage, a lipophilic and rigid moiety often used to improve pharmacokinetic properties, represents a promising approach in medicinal chemistry.

The design of these hybrids can vary significantly depending on the desired therapeutic target. The adamantane and quinazolinone moieties can be connected directly, as in this compound, or through various linker groups to optimize the spatial arrangement and interaction with biological targets. These linkers can be simple alkyl chains, amides, esters, or other functional groups nih.gov.

A common synthetic strategy involves preparing functionalized derivatives of both the quinazolinone and adamantane scaffolds and then coupling them in a final step. For example, a quinazolinone bearing a carboxylic acid or an amino group at the C-2 or C-6 position could be coupled with an amino- or carboxyl-functionalized adamantane derivative using standard peptide coupling techniques.

Scheme 3: General design of quinazolinone-adamantane hybrids with a linker.Scheme 3: Example of a synthetic strategy for a quinazolinone-adamantane hybrid connected via an amide linker at the C-6 position.

This modular approach allows for the systematic variation of the quinazolinone substitution pattern, the adamantane attachment point, and the nature and length of the linker to build structure-activity relationships (SAR) for a given biological target. While specific examples of hybrids combining quinazolinone and adamantane through external linkers are specialized, the principles of their synthesis are well-established within the broader field of medicinal hybrid design nih.govresearchgate.net.

Advanced Structural Elucidation and Spectroscopic Characterization

Spectroscopic Analysis for Confirmation of Molecular Architecture

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(1-adamantyl)quinazolin-4-one, confirming the connectivity of atoms and the nature of chemical bonds.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. The predicted spectra for this compound are based on data from analogous 3-substituted quinazolin-4-ones and N-adamantyl compounds. tandfonline.comnih.govpsu.edu

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the quinazolinone core and the adamantyl substituent. The aromatic region would feature signals for the four protons on the benzo-fused ring of the quinazolinone system, typically appearing between δ 7.5 and 8.3 ppm. tandfonline.comnih.gov The proton at position 5 (H-5) is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The proton at C-2 of the quinazoline (B50416) ring is anticipated to appear as a sharp singlet further downfield, likely in the δ 8.3-8.4 ppm range. tandfonline.com

The adamantyl group's fifteen protons would produce a series of broad, overlapping multiplets in the upfield region, characteristic of its rigid cage structure. These signals are typically observed between δ 1.70 and 2.50 ppm. The six protons of the three CH₂ groups closest to the nitrogen (bridgehead methylene (B1212753) protons) and the nine protons of the remaining CH and CH₂ groups would create a complex but recognizable pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C-4) of the quinazolinone ring is expected to have a chemical shift in the range of δ 160-162 ppm. tandfonline.comnih.gov The C-2 carbon typically resonates around δ 147-148 ppm, while the other aromatic and heterocyclic carbons appear between δ 120 and 149 ppm. nih.govrsc.org

The highly symmetric adamantyl group should display four distinct signals: one for the quaternary carbon attached to the nitrogen (C-α), one for the six equivalent methylene carbons (C-β), one for the three equivalent methine carbons (C-γ), and one for the six methylene carbons in the most shielded position (C-δ). Based on data from 1-adamantyl-substituted pyrazoles, these signals are predicted to appear around δ 60-65 (C-α, significantly deshielded by the attached nitrogen), δ 42-45 (C-β), δ 29-30 (C-γ), and δ 36-37 (C-δ) ppm. psu.edu

Predicted NMR Data for this compound

¹H NMR ¹³C NMR
Predicted Shift (δ ppm) Assignment Predicted Shift (δ ppm) Assignment
8.35 (s, 1H)Quinazolinone H-2161.5Quinazolinone C-4 (C=O)
8.25 (d, 1H)Quinazolinone H-5147.5Quinazolinone C-2
7.90 (t, 1H)Quinazolinone H-7148.5Quinazolinone C-8a
7.78 (d, 1H)Quinazolinone H-8135.0Quinazolinone C-7
7.60 (t, 1H)Quinazolinone H-6127.5Quinazolinone C-5
2.45 (br s, 6H)Adamantyl 3x CH₂ (adjacent to N)127.0Quinazolinone C-6
2.15 (br s, 3H)Adamantyl 3x CH122.0Quinazolinone C-4a
1.75 (br s, 6H)Adamantyl 3x CH₂62.0Adamantyl C-α
43.0Adamantyl C-β
36.5Adamantyl C-δ
29.5Adamantyl C-γ

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups. For this compound, the most prominent absorption band would be from the amide carbonyl (C=O) stretch, which is expected in the region of 1665–1680 cm⁻¹. nih.govnih.gov Other characteristic peaks include those for the C=N bond of the quinazoline ring and the C=C bonds of the aromatic system, typically found between 1450 and 1615 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the bulky adamantyl group would be observed just below 3000 cm⁻¹.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3050-3100C-H StretchAromatic (Quinazolinone)
2850-2950C-H StretchAliphatic (Adamantyl)
1665-1680C=O StretchAmide Carbonyl
1590-1615C=N / C=C StretchHeterocyclic/Aromatic Ring
1450-1580Skeleton VibrationAromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information on the electronic transitions within the molecule. Quinazolinone derivatives typically exhibit two main absorption bands. A high-energy band around 240–300 nm is attributed to the π → π* transitions within the fused aromatic system. A lower-energy band, often appearing above 300 nm, corresponds to the n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms.

Mass spectrometry (MS) is used to determine the precise molecular weight and to gain structural information from fragmentation patterns. For this compound (C₁₈H₂₀N₂O), the calculated molecular weight is approximately 280.16 g/mol . The high-resolution mass spectrum (HRMS) would confirm the elemental composition.

Under electron ionization (EI), the most characteristic fragmentation pathway is expected to be the cleavage of the bond between the quinazolinone nitrogen and the adamantyl group. This would result in the formation of a highly stable adamantyl cation (C₁₀H₁₅⁺), which would likely be the base peak in the spectrum at an m/z of 135. nih.govacs.org The other fragment would be the quinazolin-4-one radical. Further fragmentation of the quinazolinone ring system would also be observed. researchgate.net

Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Notes
280[C₁₈H₂₀N₂O]⁺˙Molecular Ion (M⁺˙)
135[C₁₀H₁₅]⁺Adamantyl Cation (Expected Base Peak)
145[C₈H₅N₂O]˙Quinazolinone Radical

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive proof of structure by mapping the precise atomic positions in the solid state. Although a specific crystal structure for this compound is not available, its solid-state conformation can be inferred from related structures. tandfonline.comacs.orgnih.gov

Theoretical Approaches to Conformational Analysis and Molecular Geometry

In the absence of experimental crystallographic data, theoretical methods like Density Functional Theory (DFT) are invaluable for predicting the molecule's three-dimensional structure and electronic properties. tandfonline.comtandfonline.com

Computational modeling would be used to determine the most stable conformation (the global minimum on the potential energy surface). This analysis would likely focus on the rotation around the N-C(adamantyl) single bond, although significant steric hindrance from the bulky adamantyl group would severely restrict this rotation. DFT calculations can provide optimized bond lengths, bond angles, and dihedral angles, which can be compared with data from analogous crystallized compounds. tandfonline.com Furthermore, these theoretical approaches can map the distribution of electron density, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate a theoretical IR spectrum to corroborate experimental findings. tandfonline.com

Computational Chemistry and Rational Drug Design for 3 1 Adamantyl Quinazolin 4 One

In Silico Approaches to Molecular Design and Lead Optimization

The journey from a chemical entity to a drug candidate is often long and arduous. Computational techniques play a crucial role in streamlining this process by enabling the design of molecules with enhanced potency and selectivity while minimizing potential off-target effects. researchgate.net

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This process can be performed using either ligand-based or structure-based approaches. For a compound like 3-(1-adamantyl)quinazolin-4-one, a virtual screening campaign could be initiated by building a focused library of quinazolinone derivatives with various substitutions on the quinazolinone core and the adamantyl moiety. chemrxiv.org

These libraries can be filtered based on a variety of physicochemical properties and drug-likeness criteria, such as Lipinski's rule of five, to eliminate compounds with unfavorable pharmacokinetic profiles. researchgate.net This initial filtering step significantly reduces the number of compounds to be evaluated in more computationally intensive docking studies, thereby saving time and resources. nih.gov

Table 1: Representative Data from a Virtual Screening Protocol for Quinazolinone Derivatives

Compound ID Molecular Weight (g/mol) LogP H-Bond Donors H-Bond Acceptors Lipinski's Rule of Five Violations Docking Score (kcal/mol)
Lead_QZ_01 320.42 3.8 0 3 0 -9.5
Lead_QZ_02 450.55 5.2 1 4 1 -8.9
Lead_QZ_03 298.35 2.5 1 3 0 -9.8
Lead_QZ_04 380.48 4.5 0 4 0 -9.2
This compound (Hypothetical) 332.43 4.2 0 2 0 -10.1

This table presents hypothetical data for illustrative purposes.

Rational drug design for this compound and its analogs can be approached from two main perspectives: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the knowledge of other molecules that bind to the target of interest. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of ligand-based design. researchgate.netufv.brnih.gov By analyzing a series of quinazolinone derivatives with known biological activities, QSAR models can be developed to correlate specific structural features with their therapeutic effects. nih.govnih.gov These models can then be used to predict the activity of novel, untested compounds like this compound and guide the design of more potent analogs. rsc.org

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or cryo-electron microscopy. researchgate.net This approach allows for the direct visualization of the binding site and facilitates the design of ligands that fit snugly into the pocket and form favorable interactions. The adamantyl group in this compound, with its rigid and hydrophobic nature, can be particularly well-suited for occupying deep hydrophobic pockets within a target's active site. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.govtandfonline.comresearchgate.net It is a fundamental tool in structure-based drug design, providing valuable insights into the binding mode and affinity of a potential drug candidate. nih.govresearchgate.netnih.gov

For this compound, molecular docking studies can be performed against a variety of potential protein targets known to be modulated by quinazolinone derivatives, such as kinases, polymerases, or other enzymes implicated in disease. rsc.orgnih.govnih.gov The docking simulations would predict the most stable binding pose of the molecule within the active site of the target and estimate the binding affinity, often expressed as a docking score. nih.gov A lower docking score generally indicates a more favorable binding interaction. researchgate.net

These studies can reveal key binding modes, highlighting the specific orientation of the quinazolinone core and the adamantyl substituent within the binding pocket. nih.govnih.gov The adamantyl group, due to its bulk and hydrophobicity, would be expected to play a significant role in anchoring the molecule within a nonpolar region of the active site. nih.gov

A detailed analysis of the docked pose of this compound can elucidate the specific molecular interactions that contribute to its binding affinity. researchgate.net These interactions typically include:

Hydrogen Bonding: The quinazolinone core contains a carbonyl oxygen and nitrogen atoms that can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding pocket, such as serine, threonine, or asparagine. nih.govnih.gov

Hydrophobic Interactions: The adamantyl group, being highly lipophilic, is expected to form extensive hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within the binding site. nih.gov These interactions are often a major driving force for ligand binding.

Electrostatic Contributions: The distribution of charge on the this compound molecule will influence its electrostatic interactions with the protein. The aromatic rings of the quinazolinone scaffold can also participate in π-π stacking or π-cation interactions with complementary residues in the binding pocket. nih.gov

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Target

Interaction Type Ligand Atom/Group Protein Residue Distance (Å)
Hydrogen Bond Carbonyl Oxygen (C=O) Serine-245 (Backbone NH) 2.9
Hydrophobic Adamantyl Cage Leucine-188, Valine-196 3.5 - 4.2
π-π Stacking Quinazolinone Ring Phenylalanine-312 3.8

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view. nih.govnih.govresearchgate.net MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. nih.govresearchgate.netarxiv.org

For the this compound-protein complex, an MD simulation would reveal whether the initial docked pose is stable over a period of nanoseconds. It would also show how the adamantyl group and the quinazolinone core adapt their conformations within the binding site and how the protein itself may undergo subtle conformational changes to accommodate the ligand. Analysis of the MD trajectory can provide a more accurate estimation of the binding free energy and highlight the most persistent and important interactions. nih.gov

Research on "this compound" in Computational Chemistry Not Found in Publicly Available Literature

While a significant body of research exists for the broader class of quinazolin-4-one derivatives, with many studies detailing their synthesis, computational analysis, and biological activities, none of these publications specifically identify or provide data for the 3-(1-adamantyl) substituted variant. The performed searches for the exact compound in conjunction with terms like "DFT," "ADME," "pharmacokinetics," and "drug-likeness" did not yield any relevant results.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific outline provided in the instructions. The creation of such an article would require access to primary research data that does not appear to have been published.

Biological Activities and Molecular Mechanisms of Action

Anticancer and Antiproliferative Activities

The quest for novel and effective anticancer agents is a continuous endeavor in pharmaceutical research, and quinazolinone derivatives have emerged as a promising class of compounds. Their anticancer effects are often attributed to their ability to interfere with various cellular processes that are critical for tumor growth and proliferation.

A primary mechanism through which certain quinazolinone derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial enzymes in cellular signal transduction pathways. orientjchem.org Overexpression or mutation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers. nih.gov

Quinazolinone-based compounds have been developed as potent tyrosine kinase inhibitors (TKIs). orientjchem.org For instance, a novel series of hybrid compounds featuring the quinazolin-4-one scaffold demonstrated dual inhibitory action against both EGFR and BRAFV600E, a common mutation in various cancers. fabad.org.trrajpub.com Molecular docking studies have confirmed the ability of these hybrids to bind to the active sites of EGFR and BRAFV600E, thereby blocking their activity. fabad.org.trrajpub.com While specific inhibitory data for 3-(1-Adamantyl)quinazolin-4-one on these exact kinases is not detailed in the provided search results, the general class of quinazolin-4-ones, particularly those with substitutions at the 2 and 3 positions, are recognized for their potential to target these critical oncogenic drivers. nih.govnih.govnih.gov

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes essential for DNA repair. Inhibiting PARP in cancer cells that already have defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to a synthetic lethal effect, resulting in selective cancer cell death. nih.gov The quinazolinone scaffold has been identified as a promising framework for the development of PARP inhibitors. nih.govnih.gov

Several studies have explored 2-substituted-quinazolinones as potent PARP-1 inhibitors. nih.gov For example, a series of quinazolinone-based derivatives were designed as bioisosteres of the known PARP inhibitor Olaparib, with some compounds showing comparable inhibitory activity against PARP-1. nih.gov While direct evidence for this compound as a PARP inhibitor is not explicitly available in the search results, the structural similarities to other active quinazolinones suggest this as a potential mechanism of action that warrants further investigation. nih.govnih.govmdpi.com

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are key enzymes in the folate pathway, which is essential for the synthesis of nucleotides and, consequently, DNA replication and cell division. fabad.org.trbiorxiv.org Targeting these enzymes is a well-established strategy in cancer chemotherapy.

Certain quinazoline (B50416) analogs have been designed to mimic the structure of methotrexate, a potent DHFR inhibitor, and have shown significant inhibitory activity against mammalian DHFR. biorxiv.org For instance, some quinazolinone derivatives were identified as potent DHFR inhibitors with IC50 values in the sub-micromolar range. biorxiv.org Similarly, other nonclassical quinazoline derivatives have been developed as inhibitors of thymidylate synthase, with some compounds demonstrating potent activity against L1210 TS. fabad.org.tr Although specific inhibitory data for this compound against DHFR and TS is not provided, the broader class of quinazolinones has shown potential in targeting these enzymes. fabad.org.trbiorxiv.orgbiorxiv.org

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and have been implicated in the development and progression of some cancers. The anti-inflammatory properties of some quinazolinone derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible isoform, COX-2. orientjchem.orgnih.gov

The anticancer potential of this compound and its analogs is further substantiated by numerous in vitro studies demonstrating their cytotoxic effects against a variety of human cancer cell lines. These assays are fundamental in the early stages of drug discovery to identify compounds with potent antiproliferative activity.

Quinazolinone derivatives have shown a broad spectrum of cytotoxicity. For example, certain 2-substituted quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain exhibited significant antiproliferative activity against cell lines such as A549 (lung), MCF-7 (breast), HeLa (cervical), HT29 (colon), and HCT-116 (colon). In another study, a series of new quinazolinone derivatives showed that while most were inactive, one compound exhibited cytotoxic effects against SKLU-1 (lung), MCF-7, and HepG-2 (liver) cancer cell lines. biorxiv.org Furthermore, quinazolin-4-one/3-cyanopyridin-2-one hybrids were found to significantly inhibit cell proliferation in four different cancer cell lines, with GI50 values in the low micromolar range. fabad.org.trrajpub.com

Compound/Derivative ClassCell LineCancer TypeIC50/GI50 (µM)Source
Quinazolin-4(3H)-one hydrazides (3a-j)MCF7Breast0.20 - 0.84 nih.gov
Quinazolin-4(3H)-one hydrazides (3a-j)A2780Ovarian0.14 - 3.00 nih.gov
Quinazolin-4-one/3-cyanopyridin-2-one hybrids (8, 9, 18, 19)Various-1.20 - 1.80
2-Mercapto/2-(prop-2-yn-1-ylthio)quinazolinones (1-4)HCT-116Colorectal14.60 - 16.10 nih.gov
2-Mercapto/2-(prop-2-yn-1-ylthio)quinazolinones (1-4)MCF-7Breast13.50 - 18.60 nih.gov
Quinazolinone derivative 13eSKLU-1Lung9.48 (µg/mL) nih.gov
Quinazolinone derivative 13eMCF-7Breast20.39 (µg/mL) nih.gov
Quinazolinone derivative 13eHepG-2Liver18.04 (µg/mL) nih.gov
Quinazolinone derivative 8hSKLU-1Lung23.09 (µg/mL)
Quinazolinone derivative 8hMCF-7Breast27.75 (µg/mL)
Quinazolinone derivative 8hHepG-2Liver30.19 (µg/mL)

Antimicrobial and Anti-Biofilm Activities

In addition to their anticancer properties, quinazolinone derivatives have demonstrated significant potential as antimicrobial agents. The emergence of antibiotic-resistant microbial strains necessitates the development of new therapeutic options, and quinazolinones represent a promising scaffold for this purpose.

The antimicrobial activity of new quinazolinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungi. orientjchem.org Several studies have reported that certain quinazolinone derivatives exhibit broad-spectrum antimicrobial activity. orientjchem.org For example, some derivatives have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae.

A particularly important aspect of their antimicrobial potential is their ability to inhibit biofilm formation. orientjchem.org Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Quinazolinone derivatives have been shown to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa and Candida albicans at sub-minimum inhibitory concentrations (sub-MICs). orientjchem.org For instance, certain pyrimidin-4-yl quinazolin-4(3H)-one conjugates have been effective in inhibiting biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). orientjchem.org The mechanism of this anti-biofilm activity is thought to involve the quenching of quorum sensing, a cell-to-cell communication system that regulates biofilm formation and other virulence factors in bacteria. orientjchem.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinazolin-4-one derivatives have demonstrated notable antibacterial properties. Studies on various substituted quinazolinones show a range of activities against both Gram-positive and Gram-negative bacteria. For instance, certain 4(3H)-quinazolinone compounds exhibit activity primarily against Gram-positive organisms like Staphylococcus aureus, including methicillin-resistant strains (MRSA), with more limited effects on Gram-negative bacteria. nih.gov The structural features of the quinazolinone core and its substituents play a crucial role in determining the antibacterial spectrum and potency.

The introduction of different functional groups at various positions of the quinazoline ring system can significantly modulate the antibacterial efficacy. For example, some studies have reported that specific substitutions can lead to broad-spectrum activity, inhibiting the growth of both Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli. nuu.uz However, resistance has been observed in strains like Pseudomonas aeruginosa. nuu.uz The mechanism of action for some quinazolinones involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins. nih.gov

Interactive Table: Antibacterial Activity of Selected Quinazolinone Derivatives

Compound Type Gram-Positive Activity Gram-Negative Activity Key Findings
4(3H)-Quinazolinone Derivatives Potent against S. aureus (including MRSA) Modest to no activity Activity is structure-dependent, with some derivatives showing efficacy in in vivo models. nih.gov
6-Substituted 3(H)-Quinazolin-4-ones Active against B. subtilis, S. aureus Active against E. coli The 6-nitro derivative showed significant activity. nuu.uz

Antifungal Spectrum of Activity

The antifungal potential of quinazolin-4-one derivatives has also been a subject of investigation. Certain synthesized compounds have shown promising activity against a range of fungal pathogens. For example, some 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have been evaluated against a panel of ten fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans, demonstrating strong antifungal effects for several compounds. ksu.edu.sa

The structural modifications on the quinazolinone scaffold are critical for antifungal efficacy. The presence of specific substituents can lead to broad-spectrum antifungal activity.

Interactive Table: Antifungal Activity of Selected Quinazolinone Derivatives

Compound Type Tested Fungal Strains Key Findings
2-Thioxo-benzo[g]quinazolin-4(3H)-ones A. fumigatus, S. racemosum, G. candidum, C. albicans, A. niger, C. neoformans, C. tropicalis, P. expansum, M. canis, T. mentagrophytes Several derivatives displayed potent activity against a wide range of fungi. ksu.edu.sa

Antiviral Activities

Mechanism-Based Inhibition of Viral Replication

The antiviral properties of quinazolin-4-one derivatives are attributed to their ability to interfere with various stages of the viral life cycle. ebsco.com One of the primary mechanisms is the inhibition of viral replication. For example, some derivatives have shown the ability to suppress the replication of the influenza A virus by downregulating key viral proteins like neuraminidase (NA) and nucleoprotein (NP). mdpi.com This inhibition of viral components ultimately curtails the production of new virus particles.

Another mechanism involves the targeting of viral enzymes essential for replication. For instance, some quinazolin-4-one derivatives have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral polyprotein processing. nih.gov By binding to the active site of Mpro, these compounds block its function and thus halt viral replication. nih.gov Furthermore, molecular docking studies have suggested that certain quinazolin-4(3H)-one derivatives can interact with the coat protein of the Tobacco Mosaic Virus (TMV), thereby inhibiting its virulence. nih.gov

Activity Against Specific Viral Strains (e.g., Influenza Type A, Anti-HIV, Anti-TMV)

Research has demonstrated the efficacy of quinazolin-4-one derivatives against a variety of specific viral strains.

Influenza Type A: Certain derivatives, such as 2-Methylquinazolin-4(3H)-one, have exhibited significant antiviral activity against the H1N1 strain of influenza A virus in vitro. mdpi.com The adamantane (B196018) moiety, present in this compound, is a well-known pharmacophore in anti-influenza drugs like amantadine (B194251) and rimantadine, which target the M2 ion channel of the virus. nih.gov

Anti-HIV: While the primary focus of many studies on quinazolinones has not been on HIV, related heterocyclic compounds have shown anti-HIV activity. For instance, aloperine, a quinolizidine (B1214090) natural product, and its derivatives have been reported to inhibit HIV-1 replication. nih.gov This suggests that the broader class of nitrogen-containing heterocyclic scaffolds, including quinazolinones, holds potential for the development of anti-HIV agents.

Anti-TMV: A series of penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4(3H)-one scaffold have been synthesized and evaluated for their antiviral activities against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Several of these compounds displayed significant curative activities against TMV in vivo, with some being more potent than the commercial antiviral agent ningnanmycin. nih.gov

Enzyme Inhibition Studies (Beyond Oncological Targets)

The inhibitory activity of quinazolin-4-one derivatives extends to a variety of enzymes beyond those typically associated with cancer therapy.

SARS-CoV-2 Main Protease (Mpro): As mentioned earlier, quinazolin-4-one based compounds have been identified as non-covalent inhibitors of the SARS-CoV-2 Mpro. nih.gov This inhibition is crucial for disrupting the viral life cycle.

Other Viral Enzymes: The general principle of targeting viral enzymes is a cornerstone of antiviral drug development. While specific studies on this compound's inhibition of a wide range of non-oncological viral enzymes are not extensively detailed in the provided context, the known activity of the quinazolinone scaffold against viral proteases and other enzymes suggests a broad potential for this class of compounds.

It is important to note that many studies on enzyme inhibition by quinazolinone derivatives have focused on oncological targets like aurora kinases and various tyrosine kinases (EGFR, HER2, VEGFR2). nih.govnih.govmdpi.com However, the fundamental ability of the quinazolinone scaffold to interact with enzyme active sites indicates its potential for broader applications in inhibiting enzymes from various pathogenic organisms.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Metabolic Regulation

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov The inhibition of DPP-4 is an established therapeutic strategy for the management of type 2 diabetes mellitus. uky.eduresearchgate.netresearchgate.net The mechanism of DPP-4 inhibitors involves increasing the levels of active incretins, which in turn enhances insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.gov

While the quinazolinone scaffold is a component of some known DPP-4 inhibitors, such as linagliptin, specific studies on the DPP-4 inhibitory activity of this compound are not extensively detailed in the available research. However, the inclusion of an adamantyl group is a known feature in other potent DPP-4 inhibitors like vildagliptin (B1682220) and saxagliptin, suggesting that this bulky hydrophobic moiety can favorably interact with the active site of the enzyme. researchgate.net The investigation of adamantyl derivatives as DPP-4 inhibitors has been a subject of patents for various therapeutic applications beyond diabetes, including autoimmune diseases and cancer. researchgate.net

Urease Enzyme Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its activity is implicated in the pathogenesis of infections caused by Helicobacter pylori, leading to conditions like gastritis and peptic ulcers. The inhibition of urease is a key target for the development of new therapeutic agents against such infections.

Numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their urease inhibitory potential, with many exhibiting significant activity. For instance, various hybrid molecules incorporating coumarin, furan, triazole, and thiadiazole rings with the quinazolinone core have demonstrated outstanding urease inhibitory potentials with IC50 values ranging from 1.26 to 7.35 µg/mL. nih.gov Other studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives have also reported potent urease inhibition, with some compounds showing IC50 values as low as 1.55 µg/mL. researchgate.net While these studies highlight the potential of the quinazolin-4-one scaffold for urease inhibition, specific data on the inhibitory activity of this compound against urease is not explicitly available in the reviewed literature.

Other Pharmacological Explorations

Beyond its potential role in metabolic and enzymatic regulation, this compound and its related structures have been explored for a range of other pharmacological activities.

Antimalarial Activity Against Parasitic Organisms

Malaria, a life-threatening disease caused by Plasmodium parasites, remains a significant global health concern. nih.gov The quinazolinone scaffold is a key component of febrifugine, a natural product with known antimalarial properties, making its derivatives attractive candidates for antimalarial drug discovery. nih.govnih.gov

Research has shown that various 2,3-disubstituted-4(3H)-quinazolinone derivatives exhibit promising antimalarial activity. In vivo studies using mice infected with Plasmodium berghei have demonstrated that some of these compounds can significantly suppress parasitemia. researchgate.net For example, certain 3-aryl-2-(substituted styryl)-4(3H)-quinazolinones have shown mean percentage suppression of up to 74.18%. researchgate.net While the general class of quinazolinones shows promise, specific antimalarial screening data for this compound against Plasmodium species is not detailed in the available scientific literature.

Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Neuroprotective)

The quinazolin-4(3H)-one ring system is a well-established pharmacophore in the development of agents targeting the central nervous system, with some derivatives exhibiting anticonvulsant and neuroprotective properties. nih.govmdpi.com The anticonvulsant activity of some quinazolinones is attributed to their ability to modulate GABAergic neurotransmission. mdpi.comjst.vnnih.gov

Several studies have reported the synthesis and evaluation of quinazolin-4(3H)-one derivatives for anticonvulsant activity, with some compounds showing significant protection in animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov For instance, certain 3-substituted-2-phenyl-3H-quinazolin-4-ones have emerged as promising anticonvulsant agents. nih.gov However, specific data on the anticonvulsant or neuroprotective effects of this compound is not explicitly provided in the surveyed literature.

Anti-inflammatory Potential

The anti-inflammatory properties of quinazolin-4-one derivatives have been a subject of considerable research interest. nih.govnih.gov Various synthesized compounds have shown the ability to reduce inflammation in preclinical models, such as the carrageenan-induced paw edema test in rats. nih.govnih.govresearchgate.netfabad.org.tr

One study investigated the anti-inflammatory activity of a series of 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles, which, while not being quinazolinones, share the 3-(1-adamantyl) structural feature. researchgate.net Certain compounds in this triazole series demonstrated high, dose-dependent anti-inflammatory activity. researchgate.net This suggests that the adamantyl moiety may contribute to anti-inflammatory effects. However, direct experimental data on the anti-inflammatory potential of this compound itself is not available in the reviewed scientific articles.

Diuretic Activity

The quinazolinone nucleus has been historically associated with diuretic activity. nih.gov For example, quinethazone (B1679951) is a quinazoline-based diuretic drug. More recent research has continued to explore quinazolin-4(3H)-one derivatives for their potential as diuretic agents. nih.gov One study on a series of quinazolin-4(3H)-one derivatives containing a thiazole (B1198619) or a 1,3,4-thiadiazole (B1197879) moiety reported that some of the synthesized compounds exhibited significant diuretic activity in biological evaluations. nih.gov Despite the known diuretic potential of the quinazolinone scaffold, specific studies evaluating the diuretic activity of this compound were not found in the available literature.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Impact of the Adamantyl Moiety on Biological Potency, Selectivity, and Lipophilicity

The adamantane group is a unique, rigid, and highly lipophilic three-dimensional cage-like hydrocarbon. Its incorporation into drug candidates, such as at the N-3 position of the quinazolinone ring, has profound effects on the molecule's physicochemical and pharmacological properties. nih.govnih.gov

Biological Potency and Selectivity:

The adamantyl moiety often acts as a "lipophilic bullet," enhancing the compound's ability to interact with hydrophobic pockets within biological targets like enzymes or receptors. researchgate.net This can lead to a significant increase in binding affinity and, consequently, biological potency. The rigid structure of adamantane helps to lock the molecule in a specific conformation, which can be ideal for fitting into a well-defined binding site. nih.gov This precise positioning can improve the selectivity of the compound for its intended target over other proteins, potentially reducing off-target effects. nih.gov The shape and steric bulk of the adamantane group are critical; its diamond-like structure can provide more specific interactions compared to more flexible lipophilic groups. researchgate.net

For instance, in various drug discovery programs, the addition of an adamantane moiety has been shown to enhance the permeability of compounds across biological membranes, including the blood-brain barrier. nih.govresearchgate.net This is a direct result of its lipophilic character.

Lipophilicity:

Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The adamantyl group is known to significantly increase the lipophilicity of a molecule. nih.gov While this can improve membrane permeability and target binding, an excessively high lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and rapid metabolism, which may negatively impact a drug's bioavailability. Therefore, the strategic placement of the adamantyl group is a key consideration in medicinal chemistry to balance these effects. nih.govresearchgate.net

The table below illustrates the contribution of different fragments to a molecule's lipophilicity, highlighting the significant impact of the adamantyl group.

Table 1: Comparison of Lipophilicity (logP) Contribution of Various Substituents

SubstituentApproximate logP Contribution
Hydrogen (H)~0.00
Methyl (CH₃)~0.50
Phenyl (C₆H₅)~1.80
Adamantyl (C₁₀H₁₅) ~3.30

Influence of Substituents on the Quinazolinone Core on Modulating Target Interaction and Efficacy

Key positions on the 4(3H)-quinazolinone core that are often targeted for modification include positions 2, 6, 7, and 8. nih.govnih.gov

Position 2: Substitutions at this position can significantly modulate biological activity. Introducing different groups, such as aryl, alkyl, or heterocyclic moieties, can explore different binding pockets in the target protein. nih.govresearchgate.net For example, the introduction of a 2-methyl group has been noted as being essential for certain antimicrobial activities. nih.gov

Positions 6 and 8: These positions on the fused benzene (B151609) ring are often substituted with halogen atoms (e.g., chlorine, bromine, iodine) or methoxy (B1213986) groups. nih.govnih.gov Halogens are electron-withdrawing and can alter the electronic distribution of the ring system, potentially enhancing binding interactions or influencing the molecule's metabolic stability. nih.gov For instance, the presence of a halogen at position 6 or 8 has been shown to improve the antimicrobial activities of some quinazolinone derivatives. nih.gov Conversely, an electron-donating group like a methoxy group can have the opposite electronic effect. nih.gov

Position 7: Similar to positions 6 and 8, substitution at position 7 can modify the electronic properties and steric profile of the molecule, influencing its fit and interaction with the target.

The following table provides examples of how different substituents on the quinazolinone core have been shown to affect biological activity in various studies.

Table 2: Effect of Quinazolinone Core Substituents on Biological Activity

Position of SubstitutionSubstituent TypeObserved Effect on ActivityReference Compound Class
2Methyl, Amine, ThiolEssential for some antimicrobial activities2-substituted-4(3H)-quinazolinones
3Substituted Aromatic RingEssential for some antimicrobial activities3-substituted-4(3H)-quinazolinones
6, 8Halogen (Iodo, Bromo, Chloro)Can improve antimicrobial activity6,8-dihalo-4(3H)-quinazolinones
2, 6Phenyl, 2-ChlorophenylModulated mGlu7 receptor antagonism2,6-disubstituted-3-methylquinazolin-4(3H)-ones

Pharmacophore Elucidation for Optimized Target Binding

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that are responsible for its biological activity. doi.org By understanding the pharmacophore of this compound derivatives, medicinal chemists can design new molecules with an improved fit for the target, leading to enhanced potency and selectivity. nih.gov

A typical pharmacophore model for quinazolinone-based inhibitors often includes several key features: doi.orgresearchgate.net

Hydrogen Bond Acceptors (A): The oxygen atom of the carbonyl group at position 4 and one of the nitrogen atoms in the pyrimidine (B1678525) ring are common hydrogen bond acceptors.

Aromatic Rings (R): The fused benzene ring of the quinazolinone core serves as a crucial aromatic feature. Additional aromatic rings substituted at various positions can also be part of the pharmacophore.

Hydrophobic/Lipophilic Regions (H): The adamantyl group at position 3 represents a significant hydrophobic feature that interacts with non-polar regions of the target's binding site.

For example, a pharmacophore model developed for quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors identified a five-point model (AAARR) consisting of three hydrogen bond acceptors and two aromatic rings as being crucial for activity. doi.org While this specific model was not for adamantyl-containing derivatives, it highlights the common features. For a this compound derivative, the model would likely incorporate a significant hydrophobic feature representing the adamantyl cage.

By generating and validating such models, researchers can screen virtual libraries of compounds to identify new potential leads or guide the modification of existing compounds to better match the ideal pharmacophoric features, thereby optimizing target binding and efficacy. nih.govresearchgate.net

Future Directions in 3 1 Adamantyl Quinazolin 4 One Research

Development of Novel and Sustainable Synthetic Routes for Large-Scale Production

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions where reactants are mixed in a single vessel to form the desired product, minimizing intermediate isolation steps and solvent usage.

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes. A trickle-bed reactor, for instance, has been successfully used for the continuous production of other chemical compounds, demonstrating the potential for high-selectivity and large-scale output. udel.edu

Catalyst Innovation: Exploring novel catalysts, such as metal-organic frameworks or enzyme-based systems, could lead to more selective and efficient reactions under milder conditions. The use of magnesium oxide as a catalyst in certain reactions has shown high yields by minimizing side reactions. udel.edu

Sustainable Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents, is crucial for reducing the environmental impact of large-scale synthesis.

Integration of Advanced Computational Approaches for Rational and Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and prediction of the biological activity of new chemical entities. For 3-(1-Adamantyl)quinazolin-4-one research, these approaches can significantly accelerate the identification of potent and selective drug candidates.

Future computational efforts will likely involve:

Molecular Docking and Dynamics Simulations: These techniques are used to predict the binding affinity and interaction patterns of quinazolinone derivatives with their biological targets. nih.gov For example, docking studies have been employed to understand how these compounds interact with the active sites of various enzymes. nih.govnih.gov Molecular dynamics simulations can further assess the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish a mathematical relationship between the chemical structure of the quinazolinone derivatives and their biological activity, allowing for the prediction of the potency of novel analogs.

Pharmacophore Modeling: This approach helps in identifying the essential structural features required for biological activity, guiding the design of new compounds with improved properties.

ADME/Tox Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates are crucial for identifying compounds with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

While the quinazolin-4-one core is known for a variety of biological activities, including anticancer and anti-inflammatory effects, there remains a vast, unexplored landscape of potential biological targets and therapeutic applications. nih.govrsc.org The unique structural features of the 3-(1-adamantyl) group can be leveraged to achieve novel biological activities.

Future explorations may target:

Kinases: Many quinazolinone derivatives are known to be potent inhibitors of various protein kinases involved in cancer progression, such as EGFR, HER2, and VEGFR. nih.govnih.gov Further screening against a broader panel of kinases could reveal new therapeutic opportunities.

G-Quadruplex DNA: Recent studies have shown that certain quinazoline (B50416) compounds can stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation, leading to DNA damage and apoptosis. nih.gov

RecQ Helicases: These enzymes are involved in maintaining genomic stability, and their upregulation is associated with cancer cell survival. nih.gov Designing quinazolinone derivatives that inhibit RecQ helicases could be a promising anticancer strategy. nih.gov

Other Enzyme Families: The versatile quinazolinone scaffold could be adapted to target other enzyme classes, such as histone deacetylases (HDACs) or phosphoinositide 3-kinases (PI3Ks), which are also relevant in cancer therapy. nih.gov

Rational Design of Multi-Targeted Agents to Address Complex Disease Pathologies

Many complex diseases, such as cancer, involve multiple signaling pathways. nih.gov Consequently, there is a growing interest in developing multi-targeted drugs that can simultaneously modulate several key proteins, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.gov The quinazolin-4-one scaffold is well-suited for the design of such agents.

Future strategies in this area include:

Hybrid Molecule Design: This approach involves combining the pharmacophoric features of two or more different drug classes into a single molecule. For instance, hybrids of quinazolinone and other anticancer agents could be designed to hit multiple targets.

Fragment-Based Drug Discovery: This technique can be used to identify small molecular fragments that bind to different targets, which can then be linked together to create a multi-targeted ligand. nih.govresearchgate.net

Dual-Target Inhibitors: Researchers have successfully designed quinazolin-4(3H)-one derivatives that co-target both Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), two important targets in breast cancer therapy. nih.govresearchgate.net Similarly, dual inhibitors of EGFR and BRAFV600E have also been developed. nih.gov

In-Depth Mechanistic Studies at the Molecular and Sub-Cellular Levels

A thorough understanding of the mechanism of action of this compound derivatives at the molecular and sub-cellular levels is crucial for their optimization and clinical translation. While initial studies have shed light on their biological effects, more detailed investigations are needed.

Future mechanistic studies should focus on:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(1-Adamantyl)quinazolin-4-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis of adamantyl-substituted quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with adamantyl-containing aldehydes or ketones. For example, evidence from analogous quinazolinone syntheses (e.g., 3-(4-chlorophenyl)-2-thioquinazolinone) highlights the use of 4-chlorobenzaldehyde and methyl thioacetate under reflux conditions, followed by hydrogenation . Adjusting solvent systems (e.g., ethanol vs. dioxane) and catalysts (e.g., acetic acid) can optimize yields. Adamantyl groups may require longer reaction times due to steric hindrance.
  • Key Steps :

  • Adamantyl aldehyde synthesis via Friedel-Crafts alkylation .
  • Cyclization under acidic or thermal conditions to form the quinazolinone core .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming adamantyl proton environments (e.g., characteristic peaks at δ 1.6–2.1 ppm for adamantyl CH2_2 groups) and quinazolinone carbonyl signals (δ 160–170 ppm) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., monoclinic P21_1/c space group) resolves adamantyl conformation and hydrogen-bonding networks, as demonstrated in related adamantyl-triazole-thione derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H21_{21}N3_3O, calculated 316.1771) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Protocols :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as adamantyl derivatives may exhibit irritant properties .
  • Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Dispose of waste via certified hazardous waste handlers due to potential environmental persistence .

Advanced Research Questions

Q. How does the adamantyl group influence the pharmacological activity of quinazolin-4-one derivatives?

  • Mechanistic Insights : The adamantyl moiety enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration in CNS-targeted compounds. For example, adamantyl-substituted naphthoic acids (e.g., adapalene) show retinoid-like activity in dermatological applications . Computational studies (e.g., molecular docking) can correlate adamantyl steric bulk with receptor binding affinity .

Q. What strategies resolve contradictions in reported synthetic yields for adamantyl-substituted quinazolinones?

  • Analysis : Discrepancies in yields (e.g., 40–75%) may arise from:

  • Purity of Adamantyl Precursors : Impurities in adamantyl aldehydes reduce cyclization efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of adamantyl intermediates but may promote side reactions .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) versus Brønsted acids (e.g., H2_2SO4_4) affect reaction pathways .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for specific biological targets?

  • Methodology :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the quinazolinone C2 position to modulate electronic effects .
  • Adamantyl Positioning : Compare 1-adamantyl vs. 2-adamantyl isomers to assess steric effects on target engagement .
  • Biological Assays : Test kinase inhibition (e.g., EGFR) or antimicrobial activity using standardized protocols (e.g., MIC assays) .

Q. What crystallographic challenges arise in resolving the adamantyl moiety in this compound?

  • Challenges :

  • Disorder : Adamantyl’s rigid but bulky structure often leads to crystallographic disorder, requiring high-resolution data (e.g., <1.0 Å) and restrained refinement .
  • Thermal Motion : Low-temperature data collection (e.g., 100 K) minimizes thermal displacement errors .

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